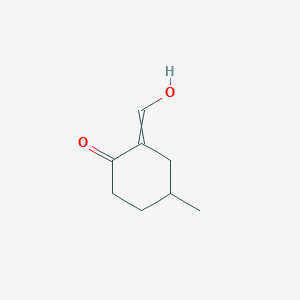
Mepiprazole-d8 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mepiprazole-d8 (dihydrochloride) is a deuterated form of mepiprazole, a minor tranquilizer with a phenylpiperazine structure. It is a pyrazolyl-alkyl-piperazine derivative that mediates a weak inhibitory action on the uptake of serotonin on hypothalamic neurons. Mepiprazole is marketed in Spain for the treatment of anxiety neuroses and has shown beneficial effects in relieving symptoms of irritable bowel syndrome in certain patients .
Preparation Methods
The synthesis of mepiprazole-d8 (dihydrochloride) involves the incorporation of deuterium atoms into the mepiprazole moleculeIndustrial production methods may involve the use of deuterated reagents and catalysts to achieve high yields and purity of the deuterated compound .
Chemical Reactions Analysis
Mepiprazole-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylpiperazine structure allows for substitution reactions, where different substituents can be introduced into the molecule. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. .
Scientific Research Applications
Mepiprazole-d8 (dihydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
Mepiprazole-d8 (dihydrochloride) exerts its effects by acting as a 5-HT2A and α1-adrenergic receptor antagonist. It inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine to varying extents. The molecular targets include serotonin receptors and adrenergic receptors, and the pathways involved are related to neurotransmitter regulation .
Comparison with Similar Compounds
Mepiprazole-d8 (dihydrochloride) is similar to other phenylpiperazine compounds such as:
- Trazodone
- Nefazodone
- Etoperidone These compounds share a similar structure and mechanism of action but differ in their specific pharmacological profiles and therapeutic applications. Mepiprazole-d8 (dihydrochloride) is unique due to its deuterated form, which can provide insights into the effects of deuterium substitution on drug behavior .
Properties
Molecular Formula |
C16H23Cl3N4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuterio-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C16H21ClN4.2ClH/c1-13-11-15(19-18-13)5-6-20-7-9-21(10-8-20)16-4-2-3-14(17)12-16;;/h2-4,11-12H,5-10H2,1H3,(H,18,19);2*1H/i7D2,8D2,9D2,10D2;; |
InChI Key |
FOZDCFRVHJVSIY-VVWBXAJLSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCC2=NNC(=C2)C)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
CC1=CC(=NN1)CCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aR,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12430557.png)
![6-chloro-8-iodo-9-{[2-(trimethylsilyl)ethoxy]methyl}-9H-purine](/img/structure/B12430560.png)

![[(2R,3S,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B12430565.png)
![tert-butyl 3-[(1H-imidazole-1-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12430567.png)







![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
